3-(1-methylpiperazin-2-yl)-1H-indole

5-HT6 receptor antagonist CNS drug discovery cognitive enhancement

3-(1-Methylpiperazin-2-yl)-1H-indole (CAS: 1368638-30-5) is a heterocyclic small molecule with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol. The compound is characterized by an indole core directly substituted at the 3-position with a 1-methylpiperazine moiety.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
Cat. No. B13605125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methylpiperazin-2-yl)-1H-indole
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCN1CCNCC1C2=CNC3=CC=CC=C32
InChIInChI=1S/C13H17N3/c1-16-7-6-14-9-13(16)11-8-15-12-5-3-2-4-10(11)12/h2-5,8,13-15H,6-7,9H2,1H3
InChIKeyGAVIQYXZAWSPAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methylpiperazin-2-yl)-1H-indole in Procurement: Core Identity, Structural Class, and Sourcing-Relevant Characteristics


3-(1-Methylpiperazin-2-yl)-1H-indole (CAS: 1368638-30-5) is a heterocyclic small molecule with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol . The compound is characterized by an indole core directly substituted at the 3-position with a 1-methylpiperazine moiety . This direct linkage distinguishes it from analogs where the piperazine is attached to the indole via a methylene spacer, an N1-aryl sulfonyl group, or fused at different positions [1]. The structural class spans indole-piperazine hybrids, which are explored extensively as privileged scaffolds in medicinal chemistry for CNS targets, oncology, and anti-infective programs [1].

Why Generic Substitution of 3-(1-Methylpiperazin-2-yl)-1H-indole Is Scientifically Unreliable


Within the indole-piperazine chemical space, subtle changes in the attachment position, substitution pattern, and linker geometry produce substantial shifts in pharmacological profiles [1]. For instance, the 3-substituted indole-piperazine subclass has been identified as a novel chemical class of 5-HT6 receptor antagonists, whereas 5-piperazinyl or N1-aryl sulfonyl indoles often exhibit distinct selectivity profiles across aminergic GPCRs [1]. Additionally, the presence or absence of the N-methyl group on the piperazine ring modulates basicity, hydrogen-bond donor/acceptor count, and steric environment at the pharmacophore, directly impacting binding kinetics and off-target liability profiles that cannot be predicted from unsubstituted piperazinyl indole scaffolds . Consequently, simply interchanging indole-piperazine analogs without rigorous head-to-head data risks selection of a compound with divergent selectivity, potency, or physicochemical properties, undermining the reproducibility of target engagement studies.

Quantitative Differentiation Evidence for 3-(1-Methylpiperazin-2-yl)-1H-indole Relative to Closest Analogs


5-HT6 Receptor Antagonist Potency and Functional Activity: The 3-Piperazinyl Indole Subclass Advantage

Within the N1-arylsulfonyl-3-piperazinyl indole series, which shares the key 3-substituted indole-piperazine core with 3-(1-methylpiperazin-2-yl)-1H-indole, compound 7a demonstrated high 5-HT6 receptor binding affinity (Ki = 3.4 nM) and functional antagonism (IC50 = 310 nM), alongside pro-cognitive efficacy in novel object recognition and Morris water maze models [1]. In contrast, 5-piperazinyl methyl indoles, while potent (Ki 2.04–50.8 nM) in radioligand binding assays, may carry CYP450 liabilities and differ in pharmacokinetic profiles, highlighting the importance of the 3-position attachment for balancing potency and drug-like properties [2].

5-HT6 receptor antagonist CNS drug discovery cognitive enhancement

MAO-A Inhibition and Selectivity Over MAO-B: Quantitative Benchmarking of Indole-3-Piperazinyl Derivatives

Indole-3-piperazinyl derivatives demonstrated potent, reversible MAO-A inhibition. Lead compound RP1 achieved an IC50 of 0.11 ± 0.03 µM against MAO-A, with 193-fold selectivity over MAO-B, while RP9 exhibited an IC50 of 0.14 ± 0.02 µM and 178-fold selectivity [1]. In comparison, a distinct indole series screened for MAO-B inhibition yielded IC50 values of 12.63 ± 1.21 µM, representing approximately two orders of magnitude lower potency at that isoform target [2], underscoring that the indole-3-piperazinyl architecture is preferentially oriented toward MAO-A rather than MAO-B inhibition.

MAO-A inhibitor antidepressant discovery isoform selectivity

HDAC6 Inhibitory Potency: Nanomolar Activity Achievable Through Indole-Piperazine Scaffold Optimization

Indole-piperazine derivatives bearing a hydroxamic acid zinc-binding group have yielded potent and selective HDAC6 inhibitors. The most active compound, N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide, exhibited an HDAC6 IC50 of 13.6 nM in enzymatic assays, with selectivity over other HDAC isoforms [1]. This potency level is comparable to established HDAC6-selective chemotypes, indicating that the indole-piperazine scaffold can compete with alternative templates for this emerging target class.

HDAC6 inhibitor neuroprotection epigenetic drug discovery

Anti-Inflammatory and Antioxidant Free-Radical Scavenging Activity: Comparative DPPH Assay Performance of Piperazine-Substituted Indoles

In a study of piperazine-substituted indole derivatives, compounds 2 and 11 achieved DPPH free radical scavenging activities of 81.63% and 85.63%, respectively, compared to 88.6% for Vitamin E (trolox) as a reference antioxidant [1]. This demonstrates that appropriately substituted indole-piperazine hybrids can approach the radical-scavenging efficacy of established antioxidants.

DPPH radical scavenging anti-inflammatory antioxidant screening

α1A-Adrenoceptor Selectivity: Structural Differentiation of Piperazine-Substitution Patterns on Binding Mode

Indole-arylpiperazine derivatives, in which the piperazine is appended to the indole core via an aryl linker, have demonstrated good selectivity for the α1A-adrenoceptor subtype over α1B and α1D, with binding interactions mapped through X-ray crystallography to Gln177 in the second extracellular loop [1]. The direct 3-(1-methylpiperazin-2-yl) attachment in the target compound eliminates the flexible aryl spacer present in these α1A-selective chemotypes, which is predicted to restrict conformational mobility and could sharpen selectivity profiles by reducing entropic penalties upon receptor binding.

α1A-adrenoceptor antagonist GPCR selectivity benign prostatic hyperplasia

Commercial Availability and Purity Benchmarking: Direct Comparison of 3-(1-Methylpiperazin-2-yl)-1H-indole with Positional Isomers

3-(1-Methylpiperazin-2-yl)-1H-indole is commercially available with a specified purity of 98% (CAS 1368638-30-5, MW 215.29) . In contrast, the 5-substituted positional isomer 1-methyl-5-(1-methylpiperazin-2-yl)-1H-indole (CAS 1495520-75-6, MW 229.32) carries a significantly higher procurement cost of $1,031–$5,037 per unit depending on scale [1], while the 6-chloro-substituted analog 6-chloro-3-(1-methylpiperazin-2-yl)-1H-indole (CAS 1500317-32-7, MW 249.74) is priced at $1,247–$1,426 per unit [2]. The unsubstituted 3-(1-methylpiperazin-2-yl)-1H-indole thus offers a cost-advantaged entry point with well-defined purity specifications relative to isomeric or elaborated analogs.

commercial sourcing purity specification positional isomer comparison

High-Return Application Scenarios for 3-(1-Methylpiperazin-2-yl)-1H-indole in Scientific Procurement


5-HT6 Receptor Antagonist Lead Optimization Libraries

3-(1-Methylpiperazin-2-yl)-1H-indole serves as a core scaffold for building focused libraries targeting the 5-HT6 receptor, a validated target for cognitive enhancement in Alzheimer's disease and schizophrenia. The 3-substituted indole-piperazine architecture has produced ligands with nanomolar binding affinity (Ki = 3.4 nM) and functional antagonism (IC50 = 310 nM), with confirmed pro-cognitive efficacy in rodent models of learning and memory [1]. Procurement of this compound enables SAR exploration around the N1-aryl sulfonyl and piperazine N-methyl substitution vectors, which are critical for modulating selectivity versus off-target aminergic receptors.

Reversible MAO-A Inhibitor Development for Antidepressant Discovery

As a member of the indole-3-piperazinyl chemotype that has yielded reversible MAO-A inhibitors with sub-micromolar potency (IC50 0.11–0.14 µM) and >100-fold selectivity over MAO-B [1], 3-(1-methylpiperazin-2-yl)-1H-indole is well-suited for incorporation into MAO-A-focused screening cascades. Its procurement supports the generation of analogs aimed at achieving antidepressant-like activity in vivo, as demonstrated by the RP1 and RP9 leads in forced swim and tail suspension tests [1].

HDAC6-Selective Inhibitor Scaffold Expansion

The indole-piperazine scaffold has been elaborated with a hydroxamic acid zinc-binding group to produce HDAC6 inhibitors with nanomolar enzymatic potency (IC50 = 13.6 nM) and neuroprotective activity [1]. 3-(1-Methylpiperazin-2-yl)-1H-indole can be employed as a versatile intermediate for installing diverse zinc-binding groups (hydroxamic acid, benzamide, thiol) to generate novel HDAC6-selective chemotypes for epigenetic drug discovery, particularly in neurodegenerative disease models where neurite outgrowth promotion is desired [1].

Cost-Efficient SAR Exploration Around the Indole C3-Position

Compared to the 5-substituted positional isomer (priced at $1,031–$5,037/unit) and the 6-chloro analog ($1,247–$1,426/unit), 3-(1-methylpiperazin-2-yl)-1H-indole is available at 98% purity and a competitive price point [1]. This cost differential enables larger-scale SAR studies at the indole C3 position without the budget constraints imposed by more expensive isomeric or pre-functionalized analogs, making it an economically rational choice for initial library synthesis and hit expansion campaigns.

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